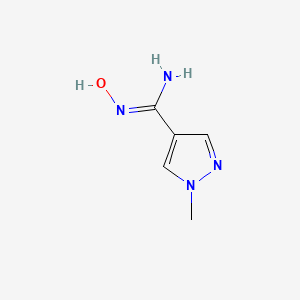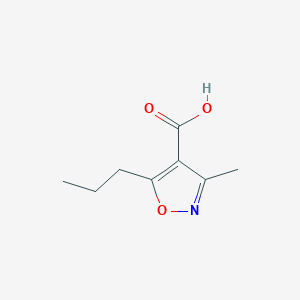
Ethyl 3-bromo-4-cyano-5-(difluoromethyl)phenylacetate
Overview
Description
Ethyl 3-bromo-4-cyano-5-(difluoromethyl)phenylacetate, also known as 3-bromo-4-cyano-5-(difluoromethyl)phenylacetic acid ethyl ester, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless liquid with a low melting point and a low boiling point. This compound has been used in various fields of science and technology such as pharmaceuticals, biochemistry and materials science.
Scientific Research Applications
Ethyl Ethyl 3-bromo-4-cyano-5-(difluoromethyl)phenylacetateano-5-(difluoromethyl)phenylacetate is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as amides, esters, and amines. It has also been used as a catalyst in the synthesis of polymers and as a reactant in the synthesis of pharmaceuticals. In addition, it has been used as a solvent for the extraction of certain compounds from plant materials.
Mechanism of Action
The mechanism of action of ethyl Ethyl 3-bromo-4-cyano-5-(difluoromethyl)phenylacetateano-5-(difluoromethyl)phenylacetate is not well understood. It is believed that the compound acts as a Lewis acid, binding to the electron-rich centers of molecules and forming a complex with them. This complex can then undergo further reactions, leading to the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl Ethyl 3-bromo-4-cyano-5-(difluoromethyl)phenylacetateano-5-(difluoromethyl)phenylacetate are not well understood. However, it is believed that the compound may have some effects on the human body, as it has been shown to have some activity as an antioxidant. Studies have also shown that the compound may have some anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl Ethyl 3-bromo-4-cyano-5-(difluoromethyl)phenylacetateano-5-(difluoromethyl)phenylacetate in laboratory experiments include its low toxicity, its low cost, and its low boiling point. The low boiling point makes it ideal for use in a variety of reactions and processes. However, the compound is not very soluble in water, making it difficult to use in certain experiments. Additionally, the compound is not very stable and can easily be broken down by light or heat.
Future Directions
The future directions of research involving ethyl Ethyl 3-bromo-4-cyano-5-(difluoromethyl)phenylacetateano-5-(difluoromethyl)phenylacetate are numerous. Further research could be conducted to further understand the mechanisms of action of the compound, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential of the compound as a catalyst in various reactions and processes. Finally, further research could be conducted to explore the potential of the compound as a solvent for the extraction of certain compounds from plant materials.
properties
IUPAC Name |
ethyl 2-[3-bromo-4-cyano-5-(difluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF2NO2/c1-2-18-11(17)5-7-3-8(12(14)15)9(6-16)10(13)4-7/h3-4,12H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQZWIVFGALOJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)Br)C#N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1417309.png)



![[5-Chloro-2-(difluoromethoxy)phenyl]methanol](/img/structure/B1417315.png)

![6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417317.png)

![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1417321.png)


![2,6-Dimethyl-4-[2-(piperidin-4-yl)ethyl]morpholine](/img/structure/B1417328.png)
![1-[2-(2-Chlorophenyl)cyclopropyl]ethan-1-one](/img/structure/B1417329.png)